1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide
Overview
Description
“1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide” is a chemical compound with the CAS Number: 1803583-53-0 . It has a molecular weight of 216.69 . The IUPAC name for this compound is O-(2-chloropyridin-3-yl) dimethylcarbamothioate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 216.69 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Oxidation and Disinfection Properties
Compounds similar to 1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide have been studied for their strong oxidizing and disinfecting properties. Chlorine and chlorine dioxide, for example, are potent oxidizing and chlorinating agents used in the food industry for disinfection and bleaching. These compounds react with various organic constituents in food, including fatty acids and amino acids, through oxidation and chlorination processes. The health implications of the chlorinated organic products formed through these reactions remain a topic of investigation, with preliminary studies suggesting nonmutagenicity for some reaction products (Fukayama et al., 1986).
Water Treatment and Disinfection
The effectiveness of various disinfectants, including chlorine, bromine, iodine, and chlorine dioxide, against Legionella in water systems has been explored. Oxidizing disinfectants like chlorine have demonstrated efficacy in controlling waterborne pathogens, suggesting that structurally similar compounds might also have potential applications in water treatment and disinfection (Kim et al., 2002).
Synthesis and Pharmaceutical Applications
Research into the synthesis of pharmaceutical compounds, such as the antiplatelet and antithrombotic drug (S)-clopidogrel, highlights the importance of specific structural features for biological activity. The review by Saeed et al. (2017) on the synthesis of (S)-clopidogrel underscores the continuous demand for developing efficient synthetic methodologies for compounds with significant therapeutic potential, which could extend to the synthesis and exploration of this compound (Saeed et al., 2017).
Environmental and Health Research
The synthesis and characterization of methylated and thiolated arsenic species for environmental and health research illustrate the complex nature of chemical synthesis and the importance of these compounds in studying the environmental fate and health effects of arsenic. This work emphasizes the need for authentic compounds in research, which may parallel the need for detailed studies on compounds like this compound to understand their environmental and health implications (Cullen et al., 2016).
Properties
IUPAC Name |
O-(2-chloropyridin-3-yl) N,N-dimethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPBSVZDXGHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166922 | |
Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-53-0 | |
Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.